molecular formula C26H25N3O4 B6494423 3,4-diethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898428-67-6

3,4-diethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No. B6494423
CAS RN: 898428-67-6
M. Wt: 443.5 g/mol
InChI Key: LOXCMSBOZZAKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, also known as 3,4-Diethoxy-N-benzamidophenyldihydroquinazoline (DDBQ), is a synthetic small molecule that has been widely studied in recent years due to its potential applications in both scientific research and medical treatments. DDBQ has been found to possess a variety of unique properties, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-viral activities.

Scientific Research Applications

DDBQ has been used in a variety of scientific research applications, including the study of its anti-inflammatory, anti-tumor, anti-diabetic, and anti-viral activities. In addition, DDBQ has been used in research to study its potential as an inhibitor of the enzyme protein kinase C (PKC), as well as its ability to modulate the activity of several other enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS).

Advantages and Limitations for Lab Experiments

The use of DDBQ in laboratory experiments has a number of advantages. For example, DDBQ is relatively easy to synthesize and is available in a variety of forms, including powder, liquid, and solid. In addition, DDBQ is relatively stable and has a low toxicity profile. However, there are also some limitations to the use of DDBQ in laboratory experiments. For instance, DDBQ is relatively expensive to purchase and may require specialized storage conditions.

Future Directions

Given the wide range of potential applications of DDBQ, there are a number of possible future directions in research. For example, further research could be conducted on the mechanism of action of DDBQ, as well as its potential to modulate the activity of various enzymes. In addition, further research could be conducted on the potential therapeutic applications of DDBQ, such as its potential to treat various diseases, including cancer, diabetes, and viral infections. Finally, further research could be conducted on the safety and efficacy of DDBQ, as well as its potential side effects.

Synthesis Methods

DDBQ can be synthesized through a variety of methods, including the reaction of cyclohexanone with 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl acetate in the presence of pyridine and sodium hydroxide. This reaction results in the formation of the desired DDBQ in good yields. Other methods for the synthesis of DDBQ include the reaction of 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl acetate with ethyl chloroformate in the presence of sodium hydroxide, and the reaction of 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl acetate with ethyl chloroformate in the presence of pyridine.

properties

IUPAC Name

3,4-diethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-4-32-23-14-13-18(15-24(23)33-5-2)25(30)28-19-9-8-10-20(16-19)29-17(3)27-22-12-7-6-11-21(22)26(29)31/h6-16H,4-5H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXCMSBOZZAKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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